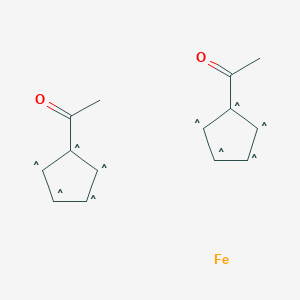

1,1'-Diacetylferrocen

Description

BenchChem offers high-quality 1,1'-Diacetylferrocen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Diacetylferrocen including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBIZDIDVCJECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[C]1[CH][CH][CH][CH]1.CC(=O)[C]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,1'-Diacetylferrocene CAS 1273-94-5 properties

Technical Whitepaper: 1,1'-Diacetylferrocene (CAS 1273-94-5)

Executive Summary

1,1'-Diacetylferrocene (DAF) represents a pivotal organometallic scaffold in the fields of energetic materials, electrochemistry, and asymmetric catalysis. Distinguished by its "sandwich" metallocene architecture, DAF features two electron-withdrawing acetyl groups on opposing cyclopentadienyl (Cp) rings.[1] This heteroannular substitution pattern imparts unique redox stability and solubility profiles, making it a preferred burn rate modifier (BRM) in composite solid propellants and a robust redox standard in non-aqueous voltammetry. This guide provides a comprehensive technical analysis of DAF, ranging from its heteroannular synthesis mechanism to its catalytic role in ammonium perchlorate (AP) decomposition.

Part 1: Molecular Architecture & Physicochemical Profile

The stability of 1,1'-diacetylferrocene stems from the 18-electron rule compliance of the central iron(II) atom, sandwiched between two parallel cyclopentadienyl ligands. The acetyl substituents introduce significant electron-withdrawing character, anodically shifting the redox potential compared to the parent ferrocene.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 1273-94-5 |

| Molecular Formula | Fe(C₅H₄COCH₃)₂ or C₁₄H₁₄FeO₂ |

| Molecular Weight | 270.11 g/mol |

| Appearance | Red to dark-brown crystalline solid |

| Melting Point | 125–127 °C (Lit.) |

| Boiling Point | ~166 °C (at 760 mmHg) |

| Solubility | Soluble in dichloromethane, chloroform, benzene; Insoluble in water. |

| Redox Character | Quasi-reversible (E½ shifted positive vs. Fc/Fc⁺) |

| Crystal Structure | Monoclinic (P2₁/c or similar space group depending on polymorph) |

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 1,1'-diacetylferrocene is a classic example of heteroannular electrophilic aromatic substitution .

Mechanistic Causality

-

Activation: The reaction utilizes a Friedel-Crafts acylation.[1][2][3][4] An acylium ion (CH₃C≡O⁺) is generated from acetic anhydride using a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., H₃PO₄).

-

Mono-Acetylation: The high electron density of the Cp rings facilitates rapid attack by the acylium ion, forming mono-acetylferrocene.

-

Deactivation & Directing Effect (Critical Step): The attached acetyl group is strongly electron-withdrawing. It deactivates the Cp ring to which it is attached, making it less nucleophilic.

-

Heteroannular Substitution: Due to the deactivation of the first ring, the second ring (which remains electron-rich) becomes the preferred site for the second electrophilic attack. This kinetic control ensures the formation of the 1,1' (heteroannular) isomer over the 1,2 or 1,3 (homoannular) isomers.

Synthesis Workflow Diagram

Caption: Kinetic pathway favoring heteroannular substitution due to ring deactivation.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1,1'-Diacetylferrocene via Acid-Catalyzed Acylation. Safety: Perform in a fume hood. Acetic anhydride is lachrymatory; phosphoric acid is corrosive.

Protocol Steps:

-

Reagent Preparation: In a 50 mL round-bottom flask, combine Ferrocene (1.0 g, 5.4 mmol) and Acetic Anhydride (10 mL) .

-

Catalyst Addition: Slowly add 85% Phosphoric Acid (2 mL) dropwise while stirring. Validation Check: The solution should darken, indicating the formation of the acylium complex.

-

Thermal Activation: Attach a drying tube (CaCl₂). Heat the mixture on a steam bath or oil bath at 100°C for 15–20 minutes .

-

Note: Milder conditions (room temp) favor mono-acetylferrocene. The elevated temperature drives the second substitution.

-

-

Quenching: Pour the hot reaction mixture onto 50 g of crushed ice . Neutralize carefully with solid Sodium Bicarbonate (NaHCO₃) until CO₂ evolution ceases.

-

Isolation: The solid precipitate contains a mixture of unreacted ferrocene, mono-acetyl, and diacetyl products. Filter the solid and wash with cold water.

-

Purification (Chromatography):

-

Dissolve the crude solid in minimal Dichloromethane (DCM).

-

Load onto a silica gel column.

-

Elution Gradient:

-

Fraction 1 (Hexane): Unreacted Ferrocene (Yellow band).

-

Fraction 2 (1:1 Hexane/Ether): Mono-acetylferrocene (Orange band).

-

Fraction 3 (Ethyl Acetate/Ether):1,1'-Diacetylferrocene (Red/Brown band).

-

-

-

Crystallization: Recrystallize the red fraction from hot cyclohexane or heptane to yield red needles (MP: 125–127°C).

Part 4: Advanced Applications

Aerospace: Burn Rate Modifier (BRM)

In composite propellants (Ammonium Perchlorate/HTPB), DAF acts as a combustion catalyst. It is preferred over simple ferrocene due to lower volatility and better migration resistance within the polymer matrix.

Mechanism of Action: Upon thermal decomposition, DAF releases active Iron Oxide (Fe₂O₃) nanoparticles at the propellant burning surface. These nanoparticles catalyze the proton transfer step in the decomposition of Ammonium Perchlorate (AP), significantly lowering the activation energy of the combustion process.

Caption: Catalytic cycle of DAF in solid propellant combustion.

Electrochemistry: Redox Standard

DAF exhibits a reversible one-electron oxidation:

References

-

ChemicalBook . 1,1'-Diacetylferrocene Properties and Safety Data. Retrieved from .

-

Thermo Fisher Scientific . Friedel-Crafts Acylation of Ferrocene: Experimental Protocol. Retrieved from .

-

ResearchGate . Cyclic Voltammetry of Ferrocene Derivatives and Substituent Effects. Retrieved from .

-

Defense Technical Information Center (DTIC) . The Effects of Ferrocenic Burn Rate Catalysts in AP Composite Propellants. Retrieved from .

-

Sigma-Aldrich . 1,1'-Diacetylferrocene Product Specification. Retrieved from .

Sources

Technical Guide: Chemical Stability & Handling of 1,1'-Diacetylferrocene

The following technical guide details the chemical stability, degradation mechanisms, and handling protocols for 1,1'-Diacetylferrocene.

Executive Summary

1,1'-Diacetylferrocene (DAF) is a heteroannular disubstituted organometallic compound widely used as a burning rate catalyst in propellants and a scaffold in bio-organometallic chemistry.[1] While the parent compound, ferrocene, is renowned for its aromatic stability, DAF exhibits a distinct stability profile governed by the electron-withdrawing nature of its two acetyl substituents.[1]

Key Stability Takeaways:

-

Oxidative Stability: Superior to ferrocene.[1][2] The acetyl groups stabilize the Iron(II) center against air oxidation.[1]

-

Hydrolytic Stability: High.[1] The compound survives aqueous acidic workups during synthesis, though prolonged exposure to strong bases may induce condensation.[1]

-

Photostability: Critical Weakness. DAF is photosensitive and prone to photo-induced ligand dissociation.[1]

-

Thermal Stability: Stable up to its melting point (~125–127°C); decomposition to magnetite (

) occurs at elevated temperatures (>180°C).[1]

Molecular Architecture & Stability Logic

The stability of DAF is dictated by the electronic communication between the acetyl substituents and the central iron atom.

Electronic Stabilization (The "Anodic Shift")

Unlike alkylferrocenes (which are easier to oxidize than ferrocene), 1,1'-diacetylferrocene is significantly harder to oxidize.[1]

-

Mechanism: The acetyl group (

) is a strong Electron Withdrawing Group (EWG).[1] -

Effect: It removes electron density from the cyclopentadienyl (Cp) rings and, by extension, the central Iron(II) atom.[1]

-

Result: The HOMO (Highest Occupied Molecular Orbital) is stabilized, increasing the ionization potential.[1] In Cyclic Voltammetry (CV), this manifests as a positive (anodic) shift in the oxidation potential (

) relative to the

Photosensitivity (The Degradation Vector)

While chemically robust, DAF is photolytically active.[1] Absorption of UV-Vis light (specifically the d-d transition bands) can populate antibonding orbitals (

Degradation Pathways & Mechanisms

The following Graphviz diagram illustrates the primary stability logic and degradation routes.

Figure 1: Stability logic of 1,1'-Diacetylferrocene.[1] Note the high barrier to oxidation and the vulnerability to photolysis.

Experimental Protocols for Stability Validation

To validate the quality of DAF supplies, specifically for drug development or catalytic applications, the following self-validating protocols should be employed.

Purity Assessment (HPLC/TLC)

DAF is more polar than ferrocene and mono-acetylferrocene due to the two carbonyl groups.[1]

-

TLC System: Silica Gel 60 F254.[1]

-

Mobile Phase: Hexane : Ethyl Acetate (1:1 v/v).[1]

-

Retention Order (

): Ferrocene (High) > Acetylferrocene (Medium) > 1,1'-Diacetylferrocene (Low) .[1] -

Visualization: UV (254 nm) or Iodine chamber.[1]

Forced Degradation Study (Stress Testing)

This protocol determines the intrinsic stability limits of the material.[1]

| Stress Condition | Protocol | Expected Outcome |

| Oxidation | Dissolve 10 mg in MeCN; add 3% | Minor Degradation. DAF should remain largely intact due to high redox potential.[1] |

| Acid Hydrolysis | Dissolve in THF; add 0.1 N HCl; reflux 4h. | Stable. No significant cleavage of acetyl groups or Fe-Cp bond.[1] |

| Base Hydrolysis | Dissolve in THF; add 0.1 N NaOH; reflux 4h. | Potential Reaction. Risk of aldol-type condensation on acetyl groups; Fe-Cp bond remains intact.[1] |

| Photolysis | Expose solid/solution to 1.2 million lux hours (ICH Q1B). | Degradation. Formation of inorganic iron salts and free organic ligands.[1] |

| Thermal | Heat solid at 105°C for 72h. | Stable. Melting point is ~127°C; degradation is minimal below melt.[1] |

Storage & Handling SOP

Proper handling ensures the integrity of the material for sensitive applications.

Storage Conditions

-

Temperature: Ambient (

). Refrigeration is acceptable but not strictly necessary if kept dry.[1] -

Atmosphere: Store under inert gas (

or Ar) for long-term (>1 year) storage to prevent slow surface oxidation, although the solid is air-stable for months.[1] -

Container: Amber glass vials are mandatory to prevent photolytic decomposition.[1] Cap with PTFE-lined septa.[1]

Handling Workflow

The following workflow ensures safety and purity during experimental use.

Figure 2: Standard Operating Procedure for handling 1,1'-Diacetylferrocene.

References

-

ChemicalBook. (2025).[1] 1,1'-Diacetylferrocene Properties and Safety Data. Retrieved from [1]

-

Royal Society of Chemistry. (2015).[1][5] Substituted ferrocenes and iodine as synergistic thermoelectrochemical heat harvesting redox couples. (Supplementary Info regarding synthesis and CV). Retrieved from [1]

-

Brainly/OpenAI. (2023).[1] Oxidation potential logic of acetylferrocene vs ferrocene. (Contextual validation of EWG effects). Retrieved from

-

Peking University. (2020).[1] Synthesis of Diacetylferrocene and Analysis of Photo-ligand Exchange. (Evidence of photosensitivity). Retrieved from [1]

-

MIT OpenCourseWare. (2017).[1] Experiment 1: Ferrocene and Acetylferrocene. (TLC and separation logic). Retrieved from [1]

Sources

- 1. 1,1'-Diacetylferrocene | 1273-94-5 [chemicalbook.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. 1,1'-Diacetylferrocene | 1273-94-5 [chemicalbook.com]

- 4. 1,1'-Diacetylferrocene CAS#: 1273-94-5 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. brainly.com [brainly.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,1'-Diacetylferrocene | C14H14FeO2-6 | CID 11984612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1,1'-Diacetylferrocene as a High-Potential Catholyte for Non-Aqueous Redox Flow Batteries

This Application Note is designed for researchers and engineers developing high-energy-density Non-Aqueous Organic Redox Flow Batteries (NAORFBs). It details the electrochemical characterization, electrolyte formulation, and flow cell testing of 1,1'-Diacetylferrocene (DAF) as a high-potential catholyte.

Introduction & Application Context

Non-aqueous redox flow batteries (NAORFBs) offer a pathway to energy densities exceeding aqueous systems (>50 Wh/L) by utilizing organic solvents with wide electrochemical stability windows (>4.0 V). While Ferrocene (Fc) is the standard reference material, its relatively low redox potential (0 V vs Fc/Fc⁺) limits cell voltage.

1,1'-Diacetylferrocene (DAF) is a functionalized ferrocene derivative where electron-withdrawing acetyl groups on both cyclopentadienyl rings shift the redox potential positively. This shift allows DAF to serve as a superior catholyte (posolyte) , increasing the theoretical cell voltage when paired with low-potential anolytes like Viologen or Benzophenone derivatives.

Key Advantages[1]

-

Voltage Enhancement: Anodic shift of ~0.56 V vs. Fc/Fc⁺ due to the inductive effect of two acetyl groups.

-

Solubility: Enhanced solubility in polar organic solvents (e.g., Acetonitrile, Propylene Carbonate) compared to pristine ferrocene.

-

Kinetics: Retains the fast, reversible one-electron transfer characteristic of the ferrocene core.

Material Properties & Characterization Data

The following data summarizes the physicochemical baseline for battery-grade DAF.

| Parameter | Value / Characteristic | Notes |

| Molecular Weight | 270.11 g/mol | |

| Appearance | Red to Brown Crystalline Solid | Hygroscopic; store in desiccator. |

| Melting Point | 125–127 °C | |

| Redox Potential ( | +0.56 V vs. Fc/Fc⁺ | Measured in 0.1 M TEABF₄/ACN. |

| Diffusion Coefficient ( | ~0.9 × 10⁻⁵ cm²/s | In ACN at 25°C (Estimated). |

| Solubility (ACN) | > 0.5 M | Higher polarity than Fc improves ACN compatibility. |

| Solubility (PC) | > 0.3 M | Good stability; higher viscosity reduces conductivity. |

Protocol A: Electrolyte Formulation

Objective: Prepare a stable, moisture-free electrolyte solution for half-cell (CV) and full-cell testing.

Safety: Perform all steps in an Argon-filled glovebox (

Reagents

-

Active Material: 1,1'-Diacetylferrocene (>98%, recrystallized if necessary).[1]

-

Solvent: Acetonitrile (ACN, anhydrous, 99.8%) OR Propylene Carbonate (PC).

-

Supporting Salt: Tetraethylammonium Tetrafluoroborate (TEABF₄) or Tetrabutylammonium Hexafluorophosphate (TBAPF₆).

Step-by-Step Formulation

-

Salt Drying: Dry the supporting salt (TEABF₄) under vacuum at 80°C for 24 hours to remove trace water.

-

Solvent Purification: If not using battery-grade sealed solvents, dry solvent over molecular sieves (3Å or 4Å) for 48 hours.

-

Base Electrolyte Preparation:

-

Dissolve TEABF₄ in ACN to achieve a 0.5 M concentration.

-

Note: High salt concentration minimizes ohmic resistance (

drop) but increases viscosity.

-

-

Active Material Dissolution:

-

For CV: Add DAF to reach 10 mM .

-

For Flow Cell: Add DAF to reach 0.1 M – 0.5 M .

-

Stir magnetically for 30 minutes until fully dissolved. The solution will turn deep red/brown.

-

-

Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particulates that could clog the flow field.

Electrolyte Preparation Workflow[2]

Figure 1: Inert atmosphere workflow for preparing battery-grade non-aqueous electrolyte.

Protocol B: Electrochemical Characterization (CV)

Objective: Validate the redox potential and reversibility of the DAF electrolyte.

Setup

-

Working Electrode (WE): Glassy Carbon Disk (3 mm diameter).

-

Counter Electrode (CE): Platinum Wire or Mesh.

-

Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or Ag wire pseudo-reference.

-

Instrument: Potentiostat (e.g., Biologic, Gamry).

Procedure

-

Polishing: Polish WE with 0.05 µm alumina slurry, rinse with DI water, then sonicate in ACN.

-

OCV Measurement: Record Open Circuit Voltage for 60 seconds.

-

CV Scan:

-

Range: 0.0 V to +1.2 V vs. Ag/Ag⁺.

-

Scan Rate: 100 mV/s.

-

Cycles: 3.

-

-

Internal Standard Addition (Crucial):

Expected Results

-

Reversibility: Peak separation (

) should be close to 59 mV (theoretical) or <100 mV (experimental). -

Current Ratio:

, indicating a stable oxidized species (DAF⁺). -

Potential: The DAF redox couple should appear approximately 560 mV positive of the Ferrocene couple.

Protocol C: Flow Cell Assembly & Testing

Objective: Assess cycling stability and charge/discharge performance.

Hardware Specifications

-

Cell Type: Zero-gap flow cell architecture.

-

Membrane: Anion Exchange Membrane (AEM) is recommended to retain the positively charged DAF⁺ species on the cathode side.

-

Recommended: Fumasep FAPQ or equivalent non-aqueous compatible AEM.

-

Pre-treatment:[4] Soak membrane in the supporting electrolyte (0.5 M TEABF₄/ACN) for 24 hours prior to assembly.

-

-

Electrodes: Carbon Felt (e.g., SGL GFD 4.6), thermally treated at 400°C for 24h to improve wettability.

Cycling Protocol

-

Priming: Pump electrolyte at 20 mL/min to wet the felts. Ensure no bubbles are trapped.

-

Galvanostatic Cycling:

-

Current Density: Start at 10–20 mA/cm².

-

Voltage Limits:

-

Charge Cutoff: 1.2 V (vs. Anode, assuming ~0V anode) or monitor half-cell potential if using reference.

-

Discharge Cutoff: 0.1 V.

-

-

-

Analysis:

-

Calculate Coulombic Efficiency (CE =

). -

Calculate Voltage Efficiency (VE =

).

-

Redox Mechanism & Logic

Figure 2: The DAF molecule undergoes a reversible one-electron oxidation to the monocation DAF⁺.

Troubleshooting & Stability Notes

-

Solubility Limits: If precipitation occurs during charging (formation of DAF⁺-BF₄⁻ salt), reduce the active material concentration or switch to a more soluble counter-ion like TFSI⁻ (Bis(trifluoromethane)sulfonimide).

-

Membrane Crossover: If capacity fades rapidly, check for crossover of the blue/green DAF⁺ species into the anolyte. A thicker membrane or optimized AEM may be required.

-

Moisture Contamination: "Ghost peaks" or irreversible currents in CV usually indicate water contamination. Re-dry salts and check glovebox atmosphere.

References

-

Electrochemical Properties of Ferrocene Derivatives

- Comparison of Ferrocene and Deriv

-

Source:

-

Solubility & Diffusion Data

- Diffusion Coefficients of Ferrocene in Acetonitrile.

-

Source:

-

General Non-Aqueous Flow Battery Protocols

- Design and Operation of Non-Aqueous Redox Flow B

-

Source:

-

Reference Electrode Standards

Sources

Application Note: Fabrication of 1,1'-Diacetylferrocene Mediated Electrochemical Biosensors

Executive Summary

This guide details the fabrication of electrochemical biosensors utilizing 1,1'-Diacetylferrocene (DAF) as a redox mediator.[1][2] While native ferrocene is a standard reference material, its volatility and leaching characteristics often limit long-term sensor stability.[1][2] DAF (

This protocol focuses on two fabrication architectures: Bulk-Modified Carbon Paste Electrodes (CPE) for maximum reproducibility, and Nanomaterial-Composite Surface Modification for high-sensitivity applications.[1][2]

Scientific Mechanism & Rationale

Why 1,1'-Diacetylferrocene?

-

Redox Potential Shift: The electron-withdrawing acetyl groups on the cyclopentadienyl rings increase the ionization potential of the iron center. This results in a formal potential (

) that is more positive than unsubstituted ferrocene.[1][2] While this requires a slightly higher operating potential, it often moves the detection window away from specific low-potential interferences.[1][2] -

Solubility Profile: DAF is insoluble in water but soluble in organic solvents (e.g., acetonitrile, acetone).[1][2] This is a critical advantage for biosensors operating in aqueous physiological buffers, as it significantly reduces mediator leaching compared to more soluble ferrocene derivatives.[1][2]

-

Fast Kinetics: DAF retains the fast electron transfer kinetics typical of the ferrocene/ferrocenium couple (

), ensuring the mediator is not the rate-limiting step in the catalytic cycle.[1][2]

Mediated Electron Transfer (MET) Pathway

In this system, DAF acts as an electron shuttle between the FAD active site of Glucose Oxidase (GOx) and the electrode surface, bypassing the need for dissolved oxygen.[1][2]

Figure 1: Schematic of the Mediated Electron Transfer (MET) mechanism.[2] The current generated at the electrode is directly proportional to the glucose concentration.

Material Selection & Preparation[3][5][6][7]

| Component | Specification | Purpose |

| 1,1'-Diacetylferrocene | >97% Purity (HPLC) | Redox mediator.[1][2][3] Impurities can cause background noise.[1][2] |

| Graphite Powder | <20 µm particle size | Conductive matrix.[1][2] Fine particles ensure better packing.[1][2] |

| Paraffin Oil | IR Grade (Nujol) | Non-conductive binder for Carbon Paste Electrodes.[1][2] |

| Glucose Oxidase (GOx) | >100 U/mg (Aspergillus niger) | Bioreceptor.[1][2] High activity is required for sensitivity.[1][2] |

| Nafion 117 | 5% Solution in Alcohols | Cation exchange polymer.[1][2] Traps the mediator/enzyme and prevents fouling. |

| Solvents | Acetone / Ethanol (ACS Grade) | For dissolving DAF during surface modification.[1][2] |

Fabrication Protocols

Protocol A: Bulk-Modified Carbon Paste Electrode (CPE)

Best for: Fundamental studies, high reproducibility, renewable surfaces.[1][2]

Causality: By mixing DAF directly into the paste, you create a "reservoir" of mediator.[1] If the surface fouls, you can simply polish it away to expose fresh mediator and carbon.[1]

-

Mediator Integration:

-

Dissolve in 500 µL of acetone in a small agate mortar.

-

Add 95.0 mg of Graphite Powder.[2]

-

Critical Step: Mix and allow the acetone to evaporate completely under a fume hood. This ensures DAF is homogeneously adsorbed onto the graphite particles rather than just physically mixed.

-

Paste Formation:

-

Add 20-30 µL of Paraffin Oil to the dry DAF/Graphite mixture.[2]

-

Hand-mix with a pestle for at least 20 minutes until a smooth, shiny, homogenous paste is achieved.

-

-

Electrode Packing:

-

Pack the paste firmly into the cavity of a Teflon piston electrode body (3 mm diameter).

-

Polish the surface on weighing paper until smooth and shiny.

-

-

Enzyme Immobilization (Top-Layer):

Protocol B: Nanomaterial Surface Modification (GCE)

Best for: High sensitivity, lower detection limits, commercial prototyping.[1][2]

Causality: DAF is non-conductive.[1][2] Pairing it with Carbon Nanotubes (CNTs) creates a 3D conductive network that facilitates electron hopping.[1][2]

-

Electrode Pre-treatment:

-

Composite Preparation:

-

Prepare a solution of 2 mg/mL MWCNTs (Multi-walled carbon nanotubes) in 0.5% Chitosan (dissolved in 1% acetic acid). Sonicate for 1 hour.

-

Add 1,1'-Diacetylferrocene to this mixture to reach a concentration of 5 mM. Sonicate for 15 mins.

-

-

Layer-by-Layer Assembly:

Electrochemical Characterization Workflow

Cyclic Voltammetry (CV) - Validation

Before sensing glucose, you must validate the mediator's behavior.[1][2]

-

Setup: 3-Electrode System (Working: DAF-modified electrode, Ref: Ag/AgCl, Aux: Pt Wire).

-

Electrolyte: 0.1 M PBS (pH 7.0 or 7.4). Degas with Nitrogen for 10 mins (Oxygen competes with the mediator).[1][2]

-

Scan: -0.2 V to +0.8 V vs Ag/AgCl.[1][2] Scan rate: 50 mV/s.[1][2]

-

Success Criteria:

Amperometric Sensing (Glucose)

-

Applied Potential: Set potential to

V (or 50 mV more positive than the oxidation peak found in CV). -

Protocol:

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Leaching (Signal Decay) | DAF is small and may diffuse out of the paste/film.[1][2] | Increase the hydrophobicity of the binder or use a Nafion top-coat. DAF is water-insoluble, but micro-particulates can detach.[1][2] |

| Oxygen Interference | Perform tests in deoxygenated solutions. Alternatively, increase DAF loading to outcompete oxygen (MET rate > Oxygen turnover).[1][2] | |

| Slow Response Time | Thick enzyme/Nafion layer.[1][2] | Reduce the volume of the top-coat. Ensure the CNT layer is not too thick, which increases diffusion resistance.[1][2] |

| High Background Current | Capacitive charging from CNTs.[1][2] | Reduce scan rate or use Differential Pulse Voltammetry (DPV) for lower concentrations.[1][2] |

Workflow Visualization

Figure 2: Dual-path fabrication workflow comparing Carbon Paste and Surface Modification methods.[2]

References

-

Cass, A. E., Davis, G., Francis, G. D., et al. (1984).[1][2] Ferrocene-mediated enzyme electrode for amperometric determination of glucose. Analytical Chemistry, 56(4), 667-671.[1][2] Retrieved from [Link]

-

Harper, A. & Anderson, M. (2010).[1][2] Electrochemical Glucose Sensors: Developments using Ferrocene Derivatives. Biosensors & Bioelectronics.[1][2][4][5][6] (General grounding on Ferrocene derivatives).

-

MDPI. (2021). Fabrication of Electrochemical Biosensor Based on Nanomaterials. Retrieved from [Link][1][2]

Sources

- 1. 1,1'-Diacetylferrocene | 1273-94-5 [chemicalbook.com]

- 2. 1,1'-Diacetylferrocene CAS#: 1273-94-5 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in the Design and Fabrication of Electrochemical Biosensors Using Functional Materials and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strategy, Design, and Fabrication of Electrochemical Biosensors: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Separation and Purification of Ferrocene Derivatives

Welcome to the technical support center for the separation of ferrocene and its acetylated derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these organometallic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental separation of 1,1'-diacetylferrocene from acetylferrocene and unreacted ferrocene. The methodologies described are grounded in established chemical principles and have been validated in practice.

Understanding the Separation: The Principle of Polarity

The successful separation of ferrocene, acetylferrocene, and 1,1'-diacetylferrocene hinges on the significant differences in their polarity.[1][2] Ferrocene, being a nonpolar molecule due to its symmetrical sandwich structure, exhibits the weakest interaction with a polar stationary phase.[2] The introduction of one acetyl group in acetylferrocene increases its polarity.[2] Consequently, 1,1'-diacetylferrocene, with two electron-withdrawing acetyl groups, is the most polar of the three compounds. This gradient in polarity is the cornerstone of the chromatographic separation process.[2][3][4]

| Compound | Structure | Polarity | Elution Order (Normal Phase) |

| Ferrocene | Fe(C₅H₅)₂ | Least Polar | First |

| Acetylferrocene | Fe(C₅H₅)(C₅H₄COCH₃) | Moderately Polar | Second |

| 1,1'-Diacetylferrocene | Fe(C₅H₄COCH₃)₂ | Most Polar | Third (or remains on the column) |

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method to separate these three compounds?

A1: Column chromatography is the most effective and widely used method for the preparative separation of ferrocene, acetylferrocene, and 1,1'-diacetylferrocene.[2][5][6][7] This technique allows for the physical separation and collection of each compound in high purity. Thin-layer chromatography (TLC) is an invaluable analytical tool used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography.[5][8]

Q2: How do I choose the right stationary and mobile phases for my column?

A2: The choice of stationary and mobile phases is critical for a successful separation.

-

Stationary Phase: Alumina (Al₂O₃) and silica gel are the most common stationary phases.[2][5][8][9][10] Alumina is often preferred for this specific separation.[5][8][10]

-

Mobile Phase (Eluent): A gradient elution is typically employed, starting with a nonpolar solvent and gradually increasing the polarity.[3][4]

-

To elute the nonpolar ferrocene , a nonpolar solvent like hexanes or petroleum ether is used.[10][11][12]

-

To elute the more polar acetylferrocene , a solvent mixture with increased polarity, such as 50:50 hexanes:diethyl ether or petroleum ether-ether (3:1), is effective.[5][11][12]

-

The most polar 1,1'-diacetylferrocene will either require a more polar eluent, like pure diethyl ether or a mixture with an even more polar solvent, or it may remain strongly adsorbed at the top of the column with standard eluents.[5][11][12]

-

Q3: The colors of my compounds on the column are not distinct. What's wrong?

A3: The three compounds have distinct colors which should be visible as separate bands on the column:

-

1,1'-Diacetylferrocene: Red[10]

If the bands are not distinct, it could be due to several factors:

-

Improper column packing: Air bubbles or cracks in the stationary phase will lead to poor separation.[7]

-

Incorrect solvent polarity: If the initial eluent is too polar, all compounds will travel down the column too quickly, resulting in co-elution.

-

Overloading the column: Applying too much sample can cause the bands to broaden and overlap.

Q4: How can I confirm the identity and purity of my separated fractions?

A4: Several analytical techniques can be used:

-

Thin-Layer Chromatography (TLC): Spot each collected fraction on a TLC plate alongside the original mixture and pure standards (if available). This will confirm the separation and purity of each fraction.[8]

-

Melting Point Analysis: Each compound has a distinct melting point. Comparing the experimental melting points to literature values can confirm their identity.[8]

-

¹H NMR Spectroscopy: The ¹H NMR spectra of ferrocene, acetylferrocene, and 1,1'-diacetylferrocene are highly distinguishable, providing definitive structural confirmation.[14]

-

Ferrocene: A single peak around 4.2 ppm for the ten equivalent protons.[14]

-

Acetylferrocene: Shows signals for the unsubstituted cyclopentadienyl ring (a singlet around 4.2 ppm), two signals for the substituted ring (around 4.5 and 4.8 ppm), and a singlet for the methyl protons (around 2.4 ppm).[14]

-

1,1'-Diacetylferrocene: Lacks the signal for the unsubstituted ring and shows two signals for the equivalent substituted rings and a singlet for the six methyl protons.[14]

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor or no separation of bands on the column. | 1. Eluent is too polar. 2. Column was not packed properly (cracks, air bubbles). 3. Sample was loaded improperly. | 1. Start with a less polar eluent (e.g., pure hexanes) and gradually increase polarity.[3][4] 2. Repack the column carefully, ensuring a uniform and compact bed. Tap the column gently to remove air bubbles.[7] 3. Dissolve the crude product in a minimal amount of a volatile solvent and apply it as a concentrated band to the top of the column.[8] |

| Colored bands are very wide, leading to cross-contamination of fractions. | 1. Column is overloaded with the sample mixture. 2. Diffusion of the sample band during loading. | 1. Use a larger column or reduce the amount of sample being purified. 2. Apply the sample in a small volume of solvent to create a narrow starting band.[8] |

| The 1,1'-diacetylferrocene does not elute from the column. | 1. The eluent is not polar enough to displace the highly polar diacetylferrocene from the stationary phase. | 1. Switch to a more polar eluent, such as pure diethyl ether, ethyl acetate, or a mixture containing a small amount of an even more polar solvent like methanol.[5] Note that in some published procedures, the diacetylferrocene is intentionally left on the column.[11][12] |

| Low recovery of purified compounds. | 1. Incomplete elution from the column. 2. Loss of product during solvent evaporation. 3. Adsorption onto glassware. | 1. Ensure each colored band is completely eluted before switching to the next solvent polarity. 2. Use a rotary evaporator with controlled temperature and pressure to avoid loss of volatile solids. 3. Rinse all glassware that came into contact with the product with the collection solvent. |

| TLC shows that the separated fractions are still impure. | 1. Fractions were collected too broadly, causing overlap. 2. The chosen eluent system for the column does not provide sufficient separation. | 1. Collect smaller fractions and analyze each by TLC before combining them.[8] 2. Optimize the solvent system using TLC before running the column. The ideal solvent system will give good separation of the spots on the TLC plate.[7][8][15] |

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is essential for monitoring the reaction progress and for determining the optimal eluent for column chromatography.

Materials:

-

TLC plates (silica gel or alumina)

-

Developing chamber

-

Capillary spotters

-

Various solvents (e.g., hexanes, ethyl acetate, diethyl ether)

-

UV lamp for visualization

Procedure:

-

Prepare a developing chamber by adding a small amount of the chosen eluent (e.g., 4:1 hexane:ethyl acetate) and allowing the atmosphere to saturate.[15]

-

Dissolve a small sample of the crude reaction mixture in a volatile solvent like dichloromethane.

-

Using a capillary spotter, carefully spot the dissolved sample onto the baseline of the TLC plate.

-

Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under a UV lamp. The colored nature of the ferrocene derivatives also allows for visual detection.

-

Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[8]

-

Repeat with different solvent systems to find the one that gives the best separation between the spots.[8][15]

Protocol 2: Column Chromatography Separation

This protocol details the separation of the three ferrocene derivatives using a packed column.

Materials:

-

Glass chromatography column

-

Stationary phase (alumina or silica gel)

-

Sand

-

Eluents of varying polarity (determined by TLC)

-

Collection flasks

Procedure:

-

Column Packing:

-

Securely clamp the column in a vertical position.

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of the stationary phase (e.g., alumina) in the initial, nonpolar eluent (e.g., hexanes).

-

Pour the slurry into the column, continuously tapping the column to ensure even packing and to remove air bubbles.[7]

-

Add another thin layer of sand on top of the packed stationary phase.

-

Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Carefully add the dissolved sample to the top of the column using a pipette.

-

Allow the sample to absorb into the stationary phase.

-

Rinse the sides of the column with a small amount of the initial eluent.

-

-

Elution and Fraction Collection:

-

Begin eluting with the least polar solvent (e.g., pure hexanes).[11][12]

-

The yellow-orange band of ferrocene will move down the column first. Collect this fraction in a clean, pre-weighed flask.[11][12][13]

-

Once the ferrocene has been completely eluted, switch to a more polar eluent (e.g., 50:50 hexanes:diethyl ether).[11][12]

-

The orange-red band of acetylferrocene will now begin to move down the column. Collect this fraction in a separate, clean, pre-weighed flask.[11][12][13]

-

Finally, to elute the red band of 1,1'-diacetylferrocene , a more polar solvent (e.g., pure diethyl ether) will be required.[5] Collect this in a third flask.

-

-

Solvent Removal and Analysis:

-

Remove the solvent from each fraction using a rotary evaporator.

-

Determine the mass of each purified compound and calculate the yield.

-

Confirm the identity and purity of each fraction using TLC, melting point, and/or ¹H NMR spectroscopy.[8]

-

Visual Workflow

Caption: Workflow for the separation of ferrocene derivatives.

Safety Precautions

-

Ferrocene and its derivatives can be toxic.[16][17] Acetylferrocene is classified as fatal if swallowed and toxic in contact with skin.[18][19][20] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

The organic solvents used (e.g., hexanes, diethyl ether, dichloromethane) are flammable and volatile.[16] Keep them away from ignition sources.

-

Acetic anhydride and phosphoric acid, often used in the synthesis of acetylferrocene, are corrosive.[12] Handle with extreme care.

By following these guidelines and troubleshooting steps, researchers can confidently and efficiently separate 1,1'-diacetylferrocene from acetylferrocene and ferrocene, ensuring high purity of the desired products for subsequent applications.

References

-

Starkey, L. S. (2020). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. YouTube. Retrieved from [Link]

-

XULA Digital Commons. (2022). Thin Layer and Column Chromatography. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). How do you distinguish ferrocene, acetylferrocene and diacetylferrocene in a NMR spectra? [closed]. Retrieved from [Link]

-

Journal of Chemical Education. The separation of ferrocene, acetylferrocene, and diacetylferrocene. A dry-column chromatography experiment. ACS Publications. Retrieved from [Link]

-

Web Pages. 5. Acylation of Ferrocene. Retrieved from [Link]

-

University of Leeds - Chemistry Laboratories. (2023). Theory Video - Ferrocene Column. YouTube. Retrieved from [Link]

-

Web Pages. 5. Acylation of Ferrocene. Retrieved from [Link]

-

Truman ChemLab. Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. Retrieved from [Link]

-

Utah Tech University. Friedel-Crafts Acylation of Ferrocene. Retrieved from [Link]

-

Study.com. Some diacetylferrocene could be produced in this acylation reaction. In the TLC system that we used, where would this product appear relative to acetylferrocene? Explain your answer. Homework.Study.com. Retrieved from [Link]

-

Journal of Chemical Education. Optimizing Experimental Conditions. Retrieved from [Link]

-

Massachusetts Institute of Technology. THE PREPARATION OF FERROCENE AND ACETYLFERROCENE. Retrieved from [Link]

-

Column Chromatography. (2025). Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. Retrieved from [Link]

-

Truman ChemLab. (2012). Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. Retrieved from [Link]

-

MDPI. Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 2.3: Day 3 Procedure - Thin-layer Chromatography. Retrieved from [Link]

-

University of Delaware. Preparation of Acetylferrocene. Retrieved from [Link]

-

Organic Lab Techniques. (2022). Column Chromatography. YouTube. Retrieved from [Link]

-

Carbon. Synthesis and Reactions of Ferrocene. Retrieved from [Link]

-

Journal of Chemical Education. (2025). Synthesis of Benzoylferrocene by Friedel–Crafts Acylation: Reinforcing Recrystallization and Spectroscopic Techniques in the Undergraduate Organic Chemistry Laboratory. ACS Publications. Retrieved from [Link]

-

Journal of Chemical Education. Thin-Layer Chromatography of Some Ferrocene Derivatives and Other Cyclopentadienyl Organometallics. Retrieved from [Link]

-

Massachusetts Institute of Technology. EXPERIMENT #4 THE PREPARATION OF FERROCENE & ACETYLFERROCENES1. Retrieved from [Link]

-

ResearchGate. (2025). Revisiting the Separation of Ferrocene and Acetylferrocene by Adsorption Chromatography: Adding a Third Component. Retrieved from [Link]

-

Neliti. (2024). SYNTHESIS OF SOME FERROCENE DERIVATIVES. American Journal of Technology and Applied Sciences. Retrieved from [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Ferrocene. Retrieved from [Link]

-

ACS Omega. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Publications. Retrieved from [Link]

-

University of California, Riverside. Column Chromatography: The Separation of an Unknown Mass Percentage Mixture of Ferrocene and Fluorenone and TLC Analysis. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. echemi.com [echemi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Microscale Flash Column Chromatography of a Mixture of Ferrocene and Acetylferrocene | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. web.mit.edu [web.mit.edu]

- 9. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. youtube.com [youtube.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Preparation of Acetylferrocene [www1.udel.edu]

- 17. chemos.de [chemos.de]

- 18. fishersci.com [fishersci.com]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. orgchemboulder.com [orgchemboulder.com]

Technical Support Center: Purification of 1,1'-Diacetylferrocene

This technical guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of purifying 1,1'-diacetylferrocene from unreacted ferrocene and monoacetylferrocene. Our aim is to equip you with the technical knowledge and practical steps to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my crude 1,1'-diacetylferrocene product contaminated with a significant amount of orange, unreacted ferrocene?

This is a common outcome in the Friedel-Crafts acylation of ferrocene. The reaction is highly sensitive to reaction conditions, and it's typical to have a mixture of unreacted starting material, the mono-acetylated product (acetylferrocene), and the desired di-acetylated product (1,1'-diacetylferrocene).[1][2] Ferrocene is highly reactive, but the introduction of the first acetyl group deactivates the cyclopentadienyl ring, making the second acylation more challenging and often resulting in incomplete reactions.[3]

Q2: What is the underlying principle for separating ferrocene, acetylferrocene, and 1,1'-diacetylferrocene?

The separation is based on the significant difference in polarity between these compounds. Ferrocene is a nonpolar molecule due to its symmetrical structure.[3] The addition of one acetyl group in acetylferrocene, and subsequently two in 1,1'-diacetylferrocene, significantly increases the polarity of the molecules.[3][4] This difference in polarity is exploited in chromatographic techniques.[1][3]

Q3: Which purification method is most effective for this separation?

Column chromatography is the most widely used and effective method for separating the components of the ferrocene acylation reaction mixture.[5][6][7] It allows for a clear separation based on polarity, yielding pure fractions of each compound. Recrystallization can also be employed, particularly for removing smaller amounts of impurities, but is generally less effective for separating the initial crude mixture.

Q4: My TLC plate shows three spots. How do I interpret this and choose a solvent system for column chromatography?

A three-spot TLC indicates the presence of ferrocene, acetylferrocene, and 1,1'-diacetylferrocene. The nonpolar ferrocene will have the highest Rf value (travels furthest up the plate), while the more polar 1,1'-diacetylferrocene will have the lowest Rf value. Acetylferrocene will be in between.

To select an appropriate solvent system for column chromatography, you should test different ratios of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).[8] The ideal solvent system for column chromatography will show good separation between the spots on the TLC plate, with the ferrocene spot having an Rf of around 0.4-0.5 and the other spots being clearly resolved below it.

In-Depth Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a step-by-step guide to separating ferrocene, acetylferrocene, and 1,1'-diacetylferrocene using column chromatography.

Materials:

-

Crude 1,1'-diacetylferrocene reaction mixture

-

Hexane

-

Ethyl acetate or diethyl ether

-

Chromatography column

-

Collection flasks or test tubes

-

TLC plates and chamber

-

UV lamp for visualization

Step-by-Step Procedure:

-

TLC Analysis:

-

Dissolve a small amount of your crude product in a minimal amount of dichloromethane.

-

Spot the solution on a TLC plate.

-

Develop the plate in a TLC chamber with a test solvent system (e.g., 4:1 hexane:ethyl acetate).[8]

-

Visualize the spots under a UV lamp.

-

Adjust the solvent system to achieve good separation between the three spots.

-

-

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Pack the column with silica gel or alumina using either a wet or dry packing method. A well-packed column is crucial for good separation.

-

-

Sample Loading:

-

Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).

-

Add a small amount of silica gel or alumina to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and is highly recommended for better separation.[8][9]

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Start the elution with a nonpolar solvent, such as pure hexane.[1] This will elute the unreacted, nonpolar ferrocene first, which will appear as a yellow-orange band moving down the column.[1]

-

Collect this first fraction in a separate flask.

-

Once the ferrocene has been completely eluted, gradually increase the polarity of the eluent. This can be done by adding a more polar solvent like ethyl acetate or diethyl ether to the hexane (e.g., starting with a 9:1 hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate).

-

The orange-red band of acetylferrocene will begin to move down the column. Collect this fraction separately.[1]

-

Finally, a more polar solvent system will be required to elute the red 1,1'-diacetylferrocene, which is the most strongly adsorbed component.[10]

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to confirm the purity of each separated compound.

-

Combine the pure fractions of 1,1'-diacetylferrocene.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1,1'-diacetylferrocene.

-

Protocol 2: Purification by Recrystallization

Recrystallization can be effective if the amount of unreacted ferrocene is relatively small.

Materials:

-

Crude 1,1'-diacetylferrocene

-

A suitable solvent (e.g., hexane or a mixed solvent system)

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Solvent Selection:

-

The ideal recrystallization solvent will dissolve the 1,1'-diacetylferrocene at high temperatures but not at low temperatures, while ferrocene remains more soluble at lower temperatures. Hexane can be a suitable choice.[1]

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the hot solvent to just dissolve the solid.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals.

-

Data Summary

| Compound | Appearance | Polarity | Elution Order (Column Chromatography) |

| Ferrocene | Orange-yellow solid | Nonpolar | First |

| Acetylferrocene | Orange-red solid | Moderately polar | Second |

| 1,1'-Diacetylferrocene | Red solid | Polar | Third |

Visual Workflows

Logical Decision Flow for Purification

Caption: Decision tree for selecting the appropriate purification method.

Column Chromatography Workflow

Caption: Step-by-step workflow for column chromatographic separation.

References

-

THE PREPARATION OF FERROCENE AND ACETYLFERROCENE. (n.d.). Massachusetts Institute of Technology. Retrieved February 5, 2026, from [Link]

-

Day 3 Procedure - Thin-layer Chromatography. (2020, June 22). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

-

Acetylation of Ferrocene Experiment. (n.d.). Science Learning Center. Retrieved February 5, 2026, from [Link]

-

Acetylation of ferrocene and column chromatography. (2020, March 29). YouTube. Retrieved February 5, 2026, from [Link]

-

Acylation of Ferrocene. (n.d.). Web Pages. Retrieved February 5, 2026, from [Link]

-

Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. (2012, August 21). Truman ChemLab. Retrieved February 5, 2026, from [Link]

-

EXPERIMENT #4 THE PREPARATION OF FERROCENE & ACETYLFERROCENES. (n.d.). MIT. Retrieved February 5, 2026, from [Link]

-

Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. (2020, March 30). YouTube. Retrieved February 5, 2026, from [Link]

-

The separation of ferrocene, acetylferrocene, and diacetylferrocene. A dry-column chromatography experiment. (n.d.). Journal of Chemical Education. Retrieved February 5, 2026, from [Link]

-

EXPERIMENT #4 THE PREPARATION OF FERROCENE & ACETYLFERROCENES. (n.d.). MIT. Retrieved February 5, 2026, from [Link]

-

On the Solubility of Ferrocene in Nonaqueous Solvents. (2025, August 10). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Solubility of Ferrocene in Organic Solvents. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

-

Friedel-Crafts Acylation of Ferrocene. (n.d.). Utah Tech University. Retrieved February 5, 2026, from [Link]

-

Two-Step Experiment for Undergraduate Organic Chemistry Laboratory Using Green Techniques: Synthesis of Acetylferrocene and Its Reduction to (±)-1-Ferrocenylethanol. (2025, September 19). Journal of Chemical Education. Retrieved February 5, 2026, from [Link]

-

Acylation of Ferrocene: A Greener Approach. (2008, February 1). Journal of Chemical Education. Retrieved February 5, 2026, from [Link]

Sources

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.mit.edu [web.mit.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

Technical Support Center: 1,1'-Diacetylferrocene Purification & Analysis

Topic: Column Chromatography Elution Order & Troubleshooting for Ferrocene Derivatives Document ID: TS-ORG-MET-005 Last Updated: February 5, 2026

Executive Summary & Elution Logic

The Core Issue: Users frequently encounter difficulty separating 1,1'-diacetylferrocene from mono-acetylferrocene and unreacted ferrocene due to improper solvent gradient selection.

The Scientific Principle: Separation is governed by polarity .[1] The elution order follows the principle of "Like Dissolves Like" on a polar stationary phase (Silica Gel or Acid-Washed Alumina).

-

Ferrocene: Non-polar (Hydrocarbon-like surface). Elutes First .

-

Acetylferrocene: Moderately polar (One carbonyl dipole). Elutes Second .

-

1,1'-Diacetylferrocene: Most polar (Two carbonyl dipoles). Elutes Last .

Elution Hierarchy Table

| Compound | Polarity Rank | Visual Color | Mobile Phase Requirement |

| Ferrocene | Low (Non-polar) | Yellow | Non-polar (e.g., 100% Hexanes) |

| Acetylferrocene | Medium | Orange / Red | Moderate Polarity (e.g., 1:1 Hexanes/Ether) |

| 1,1'-Diacetylferrocene | High (Most polar) | Dark Ruby / Brown | High Polarity (e.g., 100% Ether or EtOAc) |

Standard Operating Procedure (SOP)

Context: This protocol assumes a standard Friedel-Crafts acylation of ferrocene using acetic anhydride and phosphoric acid, resulting in a crude mixture of all three species.

Phase 1: Column Preparation

-

Stationary Phase: Acid-washed Alumina is preferred for this specific separation to minimize tailing, though Silica Gel is acceptable.

-

Loading: Use the "Dry Loading" technique. Dissolve crude product in a minimum amount of dichloromethane (DCM), add ~1g of alumina/silica, evaporate to dryness, and pour the resulting powder onto the top of the packed column.

Phase 2: Gradient Elution Workflow

Figure 1: Stepwise gradient elution workflow for separating ferrocene derivatives.

Troubleshooting & FAQs

Q1: The 1,1'-diacetylferrocene band is stuck at the top of the column. How do I mobilize it?

Diagnosis: The solvent system is too non-polar. The diacetyl product has two electron-withdrawing acetyl groups, creating significant dipoles that bind tightly to the stationary phase. Solution:

-

Ensure all mono-acetylferrocene (orange band) has eluted.

-

Switch to a highly polar solvent.

-

Standard: 100% Diethyl Ether or t-Butyl Methyl Ether (TBME).

-

Aggressive: 100% Ethyl Acetate or a 9:1 DCM:Methanol mixture (use DCM/MeOH only if using Silica; avoid MeOH on Alumina if possible as it can dissolve some alumina).

-

Q2: My bands are co-eluting (mixing together). What went wrong?

Diagnosis: This is usually caused by "Shocking" the column—increasing polarity too quickly. Solution:

-

Prevention: Do not jump from 100% Hexane directly to 100% Ether. You must use the intermediate step (1:1 Hexane:Ether) to elute the mono-acetylferrocene first.

-

Recovery: If bands overlap, collect small fractions (e.g., 5 mL) rather than large bulk fractions. Use TLC to identify pure fractions and discard the mixed "inter-fraction" cuts.

Q3: I see a "Brown Goo" instead of distinct bands.

Diagnosis: Decomposition or Polymerization.

-

Cause A: Overheating during the reaction (Temperature > 85°C).

-

Cause B: Incorrect addition order of reagents (Adding phosphoric acid to ferrocene without acetic anhydride present). Solution: This cannot be fixed via chromatography. The reaction must be repeated. Ensure the reaction mixture is kept below 65-80°C (depending on the specific protocol) to prevent oxidation of the ferrocene core [1].

Q4: How do I confirm I actually have the 1,1'-diacetyl product and not just impure mono-acetyl?

Verification Protocol:

-

TLC: Run a silica plate in 100% Ethyl Acetate.

-

Ferrocene

-

Acetylferrocene

-

1,1'-Diacetylferrocene

(Distinctly lower).

-

-

Melting Point:

-

Acetylferrocene: ~81–83°C.

-

1,1'-Diacetylferrocene: ~125–127°C [2].

-

References

-

MIT OpenCourseWare. (2017). Experiment 1: Ferrocene and Acetylferrocene. Massachusetts Institute of Technology, Department of Chemistry. Link

-

Bozak, R. E. (1966). "Acetylation of ferrocene: A chromatography experiment for elementary organic laboratory". Journal of Chemical Education, 43(2), 73. Link

-

University of Colorado Boulder. (n.d.). Acetylation of Ferrocene. Department of Chemistry and Biochemistry. Link

Sources

Technical Support Center: 1,1'-Diacetylferrocene NMR Analysis

This guide serves as a specialized technical resource for researchers analyzing 1,1'-Diacetylferrocene (DAF) via Nuclear Magnetic Resonance (NMR).[1] It addresses specific solubility anomalies, signal artifacts, and solvent-solute interactions common to ferrocenyl derivatives.[1]

Case ID: DAF-NMR-SOL-001 Status: Active Analyst: Senior Application Scientist[1]

Core Technical Overview

1,1'-Diacetylferrocene (

The "Hidden" Variable: Oxidation State

The most critical technical insight is that DAF can undergo one-electron oxidation to form the 1,1'-diacetylferrocenium cation (

-

Neutral DAF: Diamagnetic (

low-spin), sharp NMR signals, soluble in -

Cationic DAF: Paramagnetic (

), causes severe line broadening (making peaks "disappear"), and significantly reduced solubility in non-polar solvents like

Key Takeaway: If your sample "dissolves poorly" or yields a blank spectrum, you are likely dealing with a paramagnetic impurity or an oxidized salt, not a simple solubility limit.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My sample does not fully dissolve in Chloroform-d ( )."

Diagnosis:

Standard DAF is highly soluble in

-

Inorganic Salts: Residual aluminum salts (

/hydroxides) from the Friedel-Crafts acylation synthesis.[1][2] -

Oxidized Species: Presence of ferrocenium salts, which are insoluble in non-polar organic solvents.[2]

Corrective Protocol:

-

Step 1 (Visual Check): Is the undissolved solid blue/green ? If yes, it is the oxidized ferrocenium species. If it is white/gray , it is likely alumina/salts.[1][2]

-

Step 2 (Filtration): Filter the solution through a small plug of Celite or glass wool directly into the NMR tube.

-

Step 3 (Solvent Switch): If the sample is crucial and limited, switch to a more polar solvent like DMSO-

or Acetone-

Issue 2: "The solution is clear, but the NMR signals are extremely broad or missing."

Diagnosis: This is the hallmark of Paramagnetic Relaxation Enhancement .[2] Even trace amounts (<1%) of the paramagnetic ferrocenium ion can act as a relaxation agent, broadening the signals of the bulk diamagnetic material beyond detection.

Root Cause:

-

Acidic

: Chloroform-d naturally decomposes to form

Corrective Protocol (The "Neutralization" Fix):

-

Pre-treat Solvent: Pass your

through a small column of basic alumina or store it over anhydrous -

Reduction: Add a micro-spatula tip of Ascorbic Acid or Hydrazine Hydrate to the NMR tube.[2] Shake vigorously. This reduces the paramagnetic Fe(III) back to diamagnetic Fe(II), often restoring the sharp NMR signals immediately.[1]

Issue 3: "I see extra peaks in the aromatic region."

Diagnosis: Incomplete acetylation or purification issues.[1][2]

Signal Identification Table:

| Compound | Chemical Shift (

Note: Shifts may vary by

Experimental Protocols

Protocol A: Proper Sample Preparation for

Avoids acid-induced oxidation.[1]

-

Solvent Check: Verify the acidity of

.[2] If using an old bottle, assume it is acidic.[1][2] -

Neutralization: Add ~50 mg of anhydrous Basic Alumina or Potassium Carbonate (

) to 0.7 mL of -

Settling: Allow the solid base to settle (or filter).[2]

-

Dissolution: Transfer the clear, neutralized

to the vial containing 5-10 mg of 1,1'-Diacetylferrocene. -

Transfer: Transfer to the NMR tube. Cap immediately to minimize oxygen exposure.[1][2]

Protocol B: Solvent Selection Decision Matrix

Use this logic flow to select the correct solvent based on your experimental goal.

Caption: Decision tree for optimizing solvent selection based on sample purity and analytical requirements.

Troubleshooting Workflow

If you encounter poor spectral quality, follow this diagnostic pathway to identify the root cause.

Caption: Step-by-step diagnostic workflow for resolving solubility and spectral anomalies.

References

-

Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Chemistry Stack Exchange . (2021). Distinguishing ferrocene, acetylferrocene and diacetylferrocene in NMR spectra. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,1'-Diacetylferrocene

Topic: Purification via Fractional Sublimation Techniques Audience: Researchers, Synthetic Chemists, and Process Engineers

Core Technical Overview: The Physics of Separation

Welcome to the technical support hub for ferrocene derivative purification. You are likely here because standard recrystallization has failed to yield high-purity 1,1'-diacetylferrocene (DAF), or you are attempting to avoid solvent inclusion in your final crystal lattice.

The purification of 1,1'-diacetylferrocene from a crude Friedel-Crafts acylation mixture relies heavily on Delta T (ΔT) of Volatility . The crude mixture typically contains three components with distinct thermodynamic profiles. Successful purification requires exploiting these differences using Fractional Vacuum Sublimation .

Critical Physical Properties Data

Use this table to calibrate your thermal gradients.

| Component | Appearance | Melting Point (T_m) | Volatility Profile |

| Ferrocene (Unreacted) | Yellow/Orange Crystalline | 172–174 °C | High. Sublimes readily at atm pressure (~100 °C). |

| Monoacetylferrocene | Orange/Red Needles | 81–86 °C | Medium. Sublimes under vacuum (0.1–5 mmHg) at ~80–100 °C. |

| 1,1'-Diacetylferrocene | Dark Red/Brown Prisms | 122–127 °C | Low. Requires high vacuum (<0.1 mmHg) and T > 110 °C to sublime effectively without decomposition. |

Technical Insight: 1,1'-Diacetylferrocene is the least volatile component. In a standard cold-finger apparatus, it will be the last to migrate. If you apply high heat immediately, you will co-sublime all three components, resulting in an impure red-orange mixture.

Standard Operating Procedure (SOP): Gradient Sublimation

Objective: Isolate >98% pure 1,1'-diacetylferrocene. Prerequisite: Crude material must be completely dry. Residual solvent (DCM, Hexanes) will cause "bumping" under vacuum, contaminating the cold finger.

Phase 1: Apparatus Setup

-

Equipment: Use a wide-bore sublimation apparatus with an adjustable cold finger (water-cooled).

-

Vacuum: High-vacuum line capable of < 0.5 mmHg (Oil pump preferred over aspirator).

-

Heating: Oil bath with digital thermal control (Hot plates are too uneven for this separation).

Phase 2: The Step-Wise Fractionation Protocol

Step 1: De-ferrocenation (Removal of Starting Material)

-

Conditions: Vacuum (~10 mmHg or aspirator); Bath Temp: 60–70 °C.

-

Observation: Yellow crystals will form on the cold finger.

-

Action: Stop heating, break vacuum carefully, wipe the cold finger clean. This removes unreacted ferrocene.[1][2][3]

Step 2: Removal of Monoacetylferrocene (Major Impurity)

-

Conditions: High Vacuum (< 1 mmHg); Bath Temp: 85–95 °C.

-

Mechanism: The mono-substituted product sublimes just above its melting point under vacuum.

-

Duration: 1–2 hours (visual dependent).

-

Action: Orange-red needles will form. Isolate this fraction if needed. Clean the cold finger thoroughly before Step 3.

Step 3: Isolation of 1,1'-Diacetylferrocene

-

Conditions: Max Vacuum (< 0.1 mmHg); Bath Temp: 110–120 °C.

-

Critical Warning: Do not exceed 140 °C. Thermal decomposition of the diacetyl bridge can occur, resulting in a black, insoluble tar (magnetite/carbonaceous residue).

-

Observation: Dark red, prismatic crystals will slowly grow on the cold finger.

-

Yield Optimization: If the rate is too slow, increase vacuum efficiency rather than temperature.

Troubleshooting & FAQs

Issue: Product Purity & Appearance

Q: My sublimed crystals are a mix of bright orange and dark red. What went wrong? A: You experienced Co-sublimation . This occurs when the thermal gradient is too aggressive.

-

The Fix: You must perform a "resublimation."[2][3] Take the impure mixture and restart the protocol at Step 2 (85 °C). Hold this temperature longer to ensure all Monoacetylferrocene is exhausted before ramping up to 110 °C for the Diacetyl product.

Q: The crystals look "wet" or oily upon removal from the cold finger. A: This indicates Eutectic Melting or Solvent Entrapment.

-

The Cause:[4] If the cold finger is too cold (e.g., dry ice/acetone) while the sublimation rate is high, the heat of deposition can melt the arriving crystals if they are impure.

-

The Fix: Ensure the crude material is bone-dry. Use standard water cooling (10–15 °C) rather than cryo-cooling to allow slower, more ordered crystal growth.

Issue: Yield & Residue

Q: I have a large amount of black residue at the bottom of the flask. Did I burn it? A: Likely, yes. This is Thermal Decomposition .

-

The Science:[1][2][5] Ferrocene derivatives are generally stable, but the acetyl group renders the ring more susceptible to oxidative decomposition at high temperatures (>150 °C).

-

The Fix: Never use a heat gun. Use an oil bath for uniform heat distribution. Ensure your vacuum is sufficient; if the pressure is too high, you are forcing yourself to use damaging temperatures to drive sublimation.

Q: The 1,1'-Diacetylferrocene is not subliming, even at 120 °C. A: Check your Vacuum Integrity .

-

Diagnosis: 1,1'-Diacetylferrocene has a low vapor pressure. If your system is at 10–20 mmHg (water aspirator range), 120 °C is insufficient to overcome atmospheric suppression.

-

The Fix: Switch to a mechanical belt-drive pump or high-vac rotary vane pump (< 0.1 mmHg).

Visual Workflow: Fractional Sublimation Logic

The following diagram illustrates the critical decision nodes in the purification workflow.

Figure 1: Sequential thermal ramping logic for the isolation of 1,1'-diacetylferrocene.

References

-

Synthesis and Properties Context: Bozak, R. E. "Photochemistry of the Ferrocenes." Journal of Chemical Education, Vol. 43, No. 2, 1966.

-

Melting Point & Physical Data: ChemicalBook. "1,1'-Diacetylferrocene Product Properties and Melting Point Data."[6]

-

Experimental Protocol Grounding (Friedel-Crafts/Purification): Mohrig, J. R., et al. "Friedel-Crafts Acylation of Ferrocene: Acetylferrocene." Experimental Organic Chemistry, Freeman, 1999.[4] (Adapted via Truman State University ChemLab).

-

Sublimation Techniques in Organometallics: Massachusetts Institute of Technology (MIT). "The Preparation of Ferrocene and Acetylferrocene: Sublimation Techniques." MIT OpenCourseWare.

Sources

Safety Operating Guide

1,1'-Diacetylferrocen proper disposal procedures

Operational Guide: Safe Disposal and Management of 1,1'-Diacetylferrocene

Executive Summary & Hazard Profile

1,1'-Diacetylferrocene is a stable organometallic complex used primarily as a combustion rate modifier and in biosensor fabrication. While it poses lower immediate risks than pyrophoric organometallics (e.g., tert-butyllithium), it presents specific "heavy metal" waste challenges. It is an iron-sandwich complex that must be segregated from standard organic waste streams to prevent incinerator fouling and ensure compliance with heavy metal discharge regulations.

Critical Safety Warning: Do not treat this compound as standard "trash" or flush it down the drain.[1] Although Iron is less regulated than Mercury or Lead, organometallic complexes can exhibit unpredictable toxicity and environmental persistence.

Hazard Identification Table

| Parameter | Classification | Code | Description |

| Oral Toxicity | Acute Tox. 4 | H302 | Harmful if swallowed.[2][3][4][5][6] |

| Dermal Toxicity | Acute Tox. 4 | H312 | Harmful in contact with skin.[2][3][5][6] |

| Inhalation | Acute Tox. 4 | H332 | Harmful if inhaled.[2][3][5][6] |

| Reactivity | Stable | N/A | Incompatible with strong oxidizing agents.[2][3] |

Pre-Disposal Decision Matrix

Effective disposal requires characterizing the physical state of the waste. Use the following logic flow to determine the correct waste stream.

Figure 1: Decision logic for segregating 1,1'-Diacetylferrocene waste streams to ensure incinerator compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spilled powder, or excess synthesis yield.

-

PPE Selection: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If generating dust, use a NIOSH N95 particulate respirator.

-

Containerization: Select a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

-

Transfer:

-

Use a plastic spatula to transfer the solid into the container.

-

Do not use water to wash residual powder down the sink.

-

Wipe the spatula with a solvent-dampened Kimwipe and place the wipe in the solid waste container.

-

-

Labeling:

Protocol B: Liquid Waste (Solutions)

Applicability: Mother liquors, reaction mixtures, or dissolved samples.

-

Solvent Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). Ferrocene derivatives can react exothermically with oxidizers.

-

Segregation:

-

Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

-

Stream B (Non-Halogenated): If dissolved in Acetone, Ethanol, or Hexanes.

-

-

Accumulation: Pour into the appropriate satellite accumulation carboy.

-

Rinsing: Triple-rinse the original glassware with the compatible solvent and add the rinsate to the waste container.

Protocol C: Spill Management (Emergency)

Applicability: Accidental benchtop release.

-

Containment: Isolate the area.

-

Cleanup Method:

-

Dry Spill: Do not dry sweep vigorously to avoid airborne dust. Use a scoop or a dustpan. If a HEPA vacuum is available, use it.

-

Wet Spill: Absorb with an inert material (Vermiculite or Sand). Do not use combustible materials like sawdust if the solvent is flammable.

-

-

Disposal: Place all cleanup materials (absorbent, gloves, scoop) into a clear plastic hazardous waste bag, seal it, and tag it as "Contaminated Debris - 1,1'-Diacetylferrocene."

Regulatory & Compliance Context (RCRA)

While 1,1'-Diacetylferrocene is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it must be managed based on its characteristics:

-

Toxicity Characteristic: As an organometallic, it falls under the "catch-all" for toxic chemical waste.

-

State-Specific Rules: In states like California (Title 22), any waste containing transition metals or exhibiting oral toxicity (LD50 < 2500 mg/kg) is automatically Hazardous Waste. 1,1'-Diacetylferrocene has an oral LD50 (rat) of approx. 1600 mg/kg [1], classifying it as hazardous.

-

Final Disposition: The preferred destruction method is High-Temperature Incineration with flue gas scrubbing to capture iron oxide particulates.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74078, 1,1'-Diacetylferrocene. Retrieved October 26, 2023, from [Link]

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 3. Waste Code [rcrainfo.epa.gov]

- 4. 1,1'-Diacetylferrocene | 1273-94-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. 1,1'-Diacetylferrocene | C14H14FeO2-6 | CID 11984612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. eurofinsus.com [eurofinsus.com]

- 8. reddit.com [reddit.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

Retrosynthesis Analysis